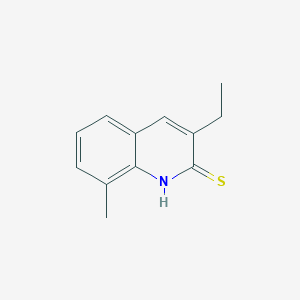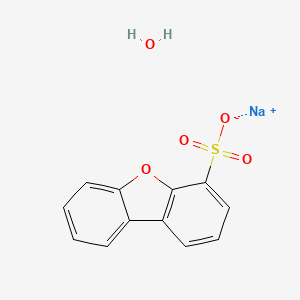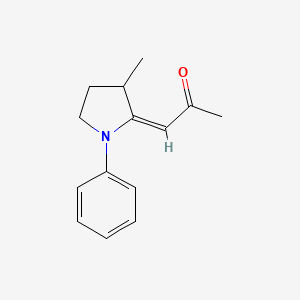
1-(3-Methyl-1-phenylpyrrolidin-2-ylidene)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methyl-1-phenylpyrrolidin-2-ylidene)propan-2-one is a compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
准备方法
The synthesis of 1-(3-Methyl-1-phenylpyrrolidin-2-ylidene)propan-2-one typically involves the reaction of 3-methyl-1-phenylpyrrolidine with propan-2-one under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
化学反应分析
1-(3-Methyl-1-phenylpyrrolidin-2-ylidene)propan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(3-Methyl-1-phenylpyrrolidin-2-ylidene)propan-2-one has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties. In medicine, it is explored for its potential therapeutic applications. Additionally, it has industrial applications in the synthesis of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of 1-(3-Methyl-1-phenylpyrrolidin-2-ylidene)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
相似化合物的比较
1-(3-Methyl-1-phenylpyrrolidin-2-ylidene)propan-2-one can be compared with other pyrrolidine derivatives, such as pyrrolidin-2-one and pyrrolidin-2,5-dione. These compounds share a similar core structure but differ in their substituents and biological activities. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
References
- A brief review of the biological potential of indole derivatives
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds
- An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds
属性
分子式 |
C14H17NO |
|---|---|
分子量 |
215.29 g/mol |
IUPAC 名称 |
(1E)-1-(3-methyl-1-phenylpyrrolidin-2-ylidene)propan-2-one |
InChI |
InChI=1S/C14H17NO/c1-11-8-9-15(14(11)10-12(2)16)13-6-4-3-5-7-13/h3-7,10-11H,8-9H2,1-2H3/b14-10+ |
InChI 键 |
KDLAXSANGJCRHI-GXDHUFHOSA-N |
手性 SMILES |
CC\1CCN(/C1=C/C(=O)C)C2=CC=CC=C2 |
规范 SMILES |
CC1CCN(C1=CC(=O)C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


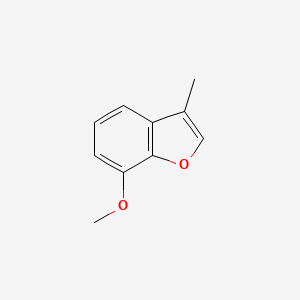
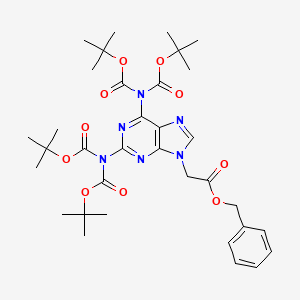
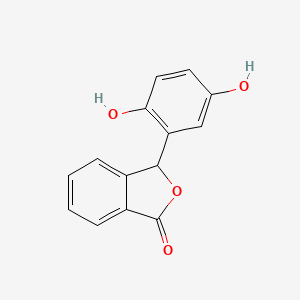
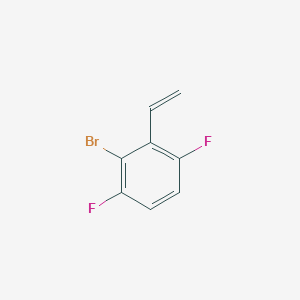


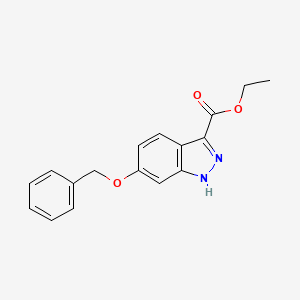
![2,14-Bis(diphenylphosphino)-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B12871871.png)

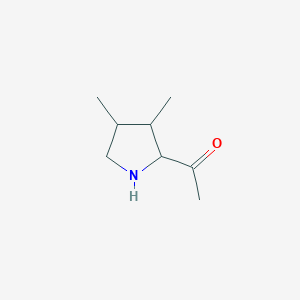
![N-[3,5-Bis(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B12871897.png)
![4-(Difluoromethoxy)benzo[d]oxazole-2-sulfonamide](/img/structure/B12871899.png)
